2-[(S)-methylsulfinyl]pyridine
Description
2-[(S)-Methylsulfinyl]pyridine is a chiral sulfoxide compound characterized by a pyridine ring substituted with a methylsulfinyl group (-S(O)CH₃) at the 2-position. The (S)-configuration at the sulfur atom confers stereochemical specificity, which is critical for its interactions in biological systems and synthetic applications. This compound has been identified as an intermediate metabolite in the biotransformation of zinc pyrithione (ZnPT) in mammals, alongside other sulfur-containing derivatives . Its chiral nature makes it relevant in asymmetric synthesis and pharmaceutical research, where enantioselectivity influences efficacy and toxicity profiles.
Properties
CAS No. |
114977-57-0 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-[(S)-methylsulfinyl]pyridine |
InChI |
InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3/t9-/m0/s1 |
InChI Key |
UWYSBYGJIUSXBJ-VIFPVBQESA-N |
SMILES |
CS(=O)C1=CC=CC=N1 |
Isomeric SMILES |
C[S@](=O)C1=CC=CC=N1 |
Canonical SMILES |
CS(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylsulfinylpyridine typically involves the oxidation of 2-methylthiopyridine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Methylsulfinylpyridine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher efficiency and consistency in product quality. The choice of oxidizing agent and solvent can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylsulfinylpyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: 2-Methylsulfonylpyridine.
Reduction: 2-Methylthiopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(S)-2-Methylsulfinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the modulation of enzymes involved in oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-Methylsulfinylpyridine involves its interaction with specific molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. In biological systems, it may modulate the activity of enzymes involved in redox reactions, thereby exerting its effects on oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The sulfur oxidation state and substituent arrangement significantly influence the chemical and biological properties of 2-[(S)-methylsulfinyl]pyridine compared to analogous compounds. Below is a detailed comparison:
Structural and Functional Differences
Physicochemical Properties
- Polarity and Solubility: The sulfoxide (this compound) exhibits moderate polarity, enhancing solubility in polar solvents compared to the non-polar thioether (2-(methylthio)pyridine). The sulfone derivative (2-(methylsulfonyl)pyridine) is highly polar due to its two electronegative oxygen atoms, making it water-miscible . Chirality in the sulfoxide influences crystalline packing and melting points, which are distinct from its racemic or achiral analogs.
Stability :
Research Findings and Data**
Metabolic Studies
- In rats, this compound constitutes <5% of ZnPT metabolites, with rapid urinary excretion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
